molecular formula C19H21FN4O3 B6449737 6-cyclopropyl-5-fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549051-32-1

6-cyclopropyl-5-fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6449737
CAS No.: 2549051-32-1
M. Wt: 372.4 g/mol
InChI Key: GEKHBODXZOWBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-5-fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C19H21FN4O3 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.15976871 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination .

Mode of Action

This compound interacts with its targets by inhibiting their activity . The inhibition of DNA gyrase and topoisomerase IV disrupts bacterial DNA replication and other essential processes, leading to bacterial cell death .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial DNA replication and repair . By inhibiting DNA gyrase and topoisomerase IV, it disrupts these pathways, preventing the bacteria from replicating and repairing their DNA .

Pharmacokinetics

It is known that similar compounds, such as ciprofloxacin, are well absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the compound’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and repair, it prevents the bacteria from growing and dividing, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of efflux transporters in bacteria can reduce the compound’s efficacy by pumping it out of the bacterial cells . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .

Properties

IUPAC Name

4-cyclopropyl-5-fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-27-14-5-3-2-4-13(14)18(26)23-8-10-24(11-9-23)19-21-16(12-6-7-12)15(20)17(25)22-19/h2-5,12H,6-11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKHBODXZOWBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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